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Compound of Interest

Compound Name:
2-((4-Aminopentyl)

(ethyl)amino)ethanol

Cat. No.: B151410 Get Quote

An In-depth Technical Guide on the Solubility of 2-((4-Aminopentyl)(ethyl)amino)ethanol in
Organic Solvents

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-
((4-Aminopentyl)(ethyl)amino)ethanol (CAS No. 69559-11-1). Due to the limited availability

of specific quantitative solubility data in peer-reviewed literature, this document focuses on the

predicted solubility based on the compound's chemical structure and the general principles

governing the solubility of amino alcohols. Furthermore, a detailed, generalized experimental

protocol for determining solubility is provided to guide researchers in their own assessments.

Compound Overview
Chemical Name: 2-((4-Aminopentyl)(ethyl)amino)ethanol[1][2]

Synonyms: 5-(N-Ethyl-N-2-hydroxyethylamino)-2-pentylamine, Hydroxynovoldiamine[1][3]

CAS Number: 69559-11-1[1][2][3]

Molecular Formula: C₉H₂₂N₂O[1][2][3]
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Molecular Weight: 174.28 g/mol [3][4]

Structure:

2-((4-Aminopentyl)(ethyl)amino)ethanol is an organic compound featuring a primary amine,

a tertiary amine, and a hydroxyl group.[1] These functional groups, particularly the hydroxyl and

primary amine, allow for hydrogen bonding, which significantly influences the compound's

solubility in polar solvents.[1][5] The presence of a pentyl and an ethyl group introduces

nonpolar character, affecting its solubility in less polar organic solvents.[1] It is known to be a

useful intermediate in the pharmaceutical industry, particularly in the synthesis of

antihistamines and local anesthetics.[5]

Predicted Solubility in Organic Solvents
The solubility of 2-((4-Aminopentyl)(ethyl)amino)ethanol is dictated by the principle of "like

dissolves like." The presence of multiple polar, hydrogen-bonding functional groups (hydroxyl

and two amines) suggests high solubility in polar protic solvents. Its solubility is expected to

decrease as the solvent polarity decreases.

Table 1: Predicted Solubility of 2-((4-Aminopentyl)(ethyl)amino)ethanol in Common Organic

Solvents
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Solvent Class Solvent Example Predicted Solubility Rationale

Polar Protic Water High

The compound's

hydroxyl and amine

groups can both

donate and accept

hydrogen bonds,

leading to strong

interactions with water

molecules.[1][5][6]

Methanol, Ethanol High

Short-chain alcohols

are highly polar and

can engage in

hydrogen bonding

with the solute,

making them excellent

solvents for amino

alcohols.[5][7]

Isopropanol Moderate to High

While still a good

solvent, the increased

nonpolar character of

isopropanol compared

to methanol or ethanol

may slightly reduce

solubility.

Polar Aprotic
Dimethyl Sulfoxide

(DMSO)
Moderate to High

DMSO is a strong

hydrogen bond

acceptor and can

interact favorably with

the hydroxyl and

amine protons of the

solute.
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Dimethylformamide

(DMF)
Moderate

DMF is a polar aprotic

solvent that can act as

a hydrogen bond

acceptor.

Acetonitrile Low to Moderate

Acetonitrile is less

polar than DMSO and

DMF, and its ability to

solvate the highly

polar functional

groups of the amino

alcohol is reduced.

Nonpolar Toluene, Hexane Very Low

The nonpolar nature

of these solvents

makes them poor at

solvating the polar

amine and hydroxyl

groups. The energetic

cost of breaking the

solute-solute

hydrogen bonds is not

compensated by

solute-solvent

interactions.

Chlorinated
Dichloromethane

(DCM)
Low to Moderate

DCM has some

polarity and can act as

a weak hydrogen

bond acceptor,

potentially allowing for

some dissolution of

the compound.

Chloroform Low to Moderate

Similar to DCM,

chloroform's slight

polarity might allow for

some degree of

solubility.
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Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid or

liquid compound in various organic solvents. This method, often referred to as the "shake-flask"

method, is a standard approach.

Objective: To quantitatively determine the solubility of 2-((4-Aminopentyl)
(ethyl)amino)ethanol in a range of organic solvents at a specified temperature.

Materials:

2-((4-Aminopentyl)(ethyl)amino)ethanol

Selected organic solvents (e.g., water, methanol, ethanol, isopropanol, DMSO, DMF,

acetonitrile, toluene, hexane, dichloromethane)

Analytical balance (accurate to ±0.1 mg)

Vials with screw caps (e.g., 4 mL)

Thermostatically controlled shaker or water bath

Micropipettes

Syringe filters (e.g., 0.45 µm PTFE)

Volumetric flasks

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or a properly calibrated UV-

Vis spectrophotometer)

Procedure:

Preparation of Saturated Solutions: a. Add an excess amount of 2-((4-Aminopentyl)
(ethyl)amino)ethanol to a vial containing a known volume (e.g., 2 mL) of the selected

solvent. An excess is necessary to ensure a saturated solution is formed. b. Securely cap the

vials to prevent solvent evaporation. c. Place the vials in a thermostatically controlled shaker
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set to a constant temperature (e.g., 25 °C). d. Shake the vials for a predetermined

equilibration period (e.g., 24-48 hours) to ensure the solution reaches saturation.

Sample Collection and Preparation: a. After the equilibration period, allow the vials to stand

undisturbed in the shaker at the same temperature for at least 2 hours to allow undissolved

solute to settle. b. Carefully withdraw an aliquot of the supernatant using a micropipette. c.

Immediately filter the aliquot using a syringe filter into a clean, pre-weighed vial to remove

any undissolved solid particles. d. Record the weight of the filtered solution.

Quantification: a. The concentration of the solute in the filtered solution can be determined by

various methods. One common approach is to evaporate the solvent from the weighed,

filtered solution and weigh the remaining solute. b. Alternatively, the filtered solution can be

diluted with a suitable solvent and its concentration determined using an appropriate

analytical technique like HPLC or GC, against a pre-prepared calibration curve.

Calculation of Solubility: a. If determined gravimetrically after evaporation: Solubility ( g/100

mL) = (mass of solute / volume of solvent) × 100 b. If determined by analytical

instrumentation: The concentration obtained from the instrument (e.g., in mg/mL) can be

directly reported as the solubility.

Visualizations
The process of determining the solubility class of a new compound can be systematically

represented. The following diagram illustrates a typical workflow for solubility testing.
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Start: Obtain
2-((4-Aminopentyl)(ethyl)amino)ethanol

Add excess solute to a known
volume of organic solvent

Equilibrate at constant temperature
(e.g., 24-48h with shaking)

Allow undissolved
solute to settle

Filter supernatant to
remove solid particles

Quantify solute concentration
in the filtrate (e.g., HPLC, GC)

Calculate and report
solubility (e.g., mg/mL)

End
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Caption: Experimental workflow for solubility determination.
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The logical relationship for predicting solubility based on solvent and solute properties can also

be visualized.

Solute:
2-((4-Aminopentyl)(ethyl)amino)ethanol

Properties:
- Polar (OH, NH2, N)

- H-bond donor/acceptor
- Nonpolar (alkyl chains)

High Solubility

Strong H-bonding
& dipole interactions

Moderate Solubility

Dipole interactions
& weak H-bonding

Low Solubility

Weak van der Waals
forces dominate

Solvent

Polar Protic
(e.g., Water, Ethanol)

Polar Aprotic
(e.g., DMSO, Acetonitrile)

Nonpolar
(e.g., Hexane, Toluene)

Click to download full resolution via product page

Caption: Logic for predicting solubility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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